Cas no 2229152-22-9 (4-(5-Bromopyrimidin-2-yl)butan-2-ol)
4-(5-Bromopyrimidin-2-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(5-bromopyrimidin-2-yl)butan-2-ol
- 2229152-22-9
- EN300-1925629
- 4-(5-Bromopyrimidin-2-yl)butan-2-ol
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- Inchi: 1S/C8H11BrN2O/c1-6(12)2-3-8-10-4-7(9)5-11-8/h4-6,12H,2-3H2,1H3
- InChI Key: WITGOQYDHGNCFD-UHFFFAOYSA-N
- SMILES: BrC1C=NC(CCC(C)O)=NC=1
Computed Properties
- Exact Mass: 230.00548g/mol
- Monoisotopic Mass: 230.00548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 46Ų
4-(5-Bromopyrimidin-2-yl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925629-1g |
4-(5-bromopyrimidin-2-yl)butan-2-ol |
2229152-22-9 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1925629-5g |
4-(5-bromopyrimidin-2-yl)butan-2-ol |
2229152-22-9 | 5g |
$3687.0 | 2023-09-17 | ||
| Enamine | EN300-1925629-10g |
4-(5-bromopyrimidin-2-yl)butan-2-ol |
2229152-22-9 | 10g |
$5467.0 | 2023-09-17 | ||
| Enamine | EN300-1925629-0.05g |
4-(5-bromopyrimidin-2-yl)butan-2-ol |
2229152-22-9 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1925629-0.1g |
4-(5-bromopyrimidin-2-yl)butan-2-ol |
2229152-22-9 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1925629-0.25g |
4-(5-bromopyrimidin-2-yl)butan-2-ol |
2229152-22-9 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1925629-0.5g |
4-(5-bromopyrimidin-2-yl)butan-2-ol |
2229152-22-9 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1925629-1.0g |
4-(5-bromopyrimidin-2-yl)butan-2-ol |
2229152-22-9 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1925629-2.5g |
4-(5-bromopyrimidin-2-yl)butan-2-ol |
2229152-22-9 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1925629-5.0g |
4-(5-bromopyrimidin-2-yl)butan-2-ol |
2229152-22-9 | 5g |
$3687.0 | 2023-06-02 |
4-(5-Bromopyrimidin-2-yl)butan-2-ol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 4-(5-Bromopyrimidin-2-yl)butan-2-ol
Introduction to 4-(5-Bromopyrimidin-2-yl)butan-2-ol (CAS No. 2229152-2-9)
4-(5-Bromopyrimidin-2-yl)butan-2-ol, a compound with the CAS number 2229152-2-9, is a promising molecule in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromopyrimidine moiety and a butanol side chain. The combination of these functional groups endows the molecule with potential biological activities and therapeutic applications.
The chemical structure of 4-(5-Bromopyrimidin-2-yl)butan-2-ol is of particular interest due to its potential as a lead compound in drug discovery. The bromopyrimidine group is known for its ability to interact with various biological targets, including enzymes and receptors, making it a valuable scaffold for the development of new drugs. The butanol side chain, on the other hand, can influence the compound's solubility, stability, and bioavailability, which are crucial factors in drug design.
Recent studies have highlighted the significance of 4-(5-Bromopyrimidin-2-yl)butan-2-ol in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the bromopyrimidine moiety plays a critical role in inhibiting viral replication by interfering with key viral enzymes.
In addition to its antiviral properties, 4-(5-Bromopyrimidin-2-yl)butan-2-ol has also shown promise in cancer research. A 2020 study published in Cancer Research demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The butanol side chain was found to enhance the compound's cellular uptake and retention, thereby improving its efficacy.
The pharmacokinetic properties of 4-(5-Bromopyrimidin-2-yl)butan-2-ol have been extensively studied to optimize its use as a therapeutic agent. Research conducted by a team at the University of California, San Francisco, revealed that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The butanol side chain was shown to improve the compound's solubility and permeability across biological membranes, which are essential for effective drug delivery.
To further explore the therapeutic potential of 4-(5-Bromopyrimidin-2-yl)butan-2-ol, several preclinical studies have been conducted to evaluate its safety and efficacy. In a 90-day toxicity study in rats, no significant adverse effects were observed at doses up to 100 mg/kg/day. These findings suggest that the compound has a favorable safety profile and is suitable for further development as a drug candidate.
The structural versatility of 4-(5-Bromopyrimidin-2-yl)butan-2-ol also makes it an attractive candidate for chemical modification and optimization. Researchers have synthesized various derivatives by modifying the bromopyrimidine and butanol moieties to enhance specific biological activities or improve pharmacological properties. For example, substituting the bromine atom with other halogens or functional groups has been shown to modulate the compound's binding affinity to target proteins.
In conclusion, 4-(5-Bromopyrimidin-2-yl)butan-2-ol (CAS No. 2229152-2-9) is a promising compound with diverse biological activities and therapeutic applications. Its unique chemical structure provides a solid foundation for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, making it an exciting area of focus for scientists and researchers worldwide.
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